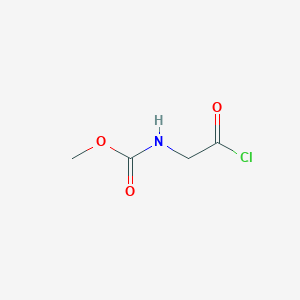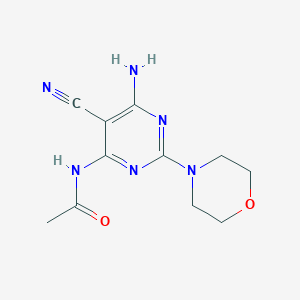
N-(6-Amino-5-cyano-2-morpholinopyrimidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In an industrial setting, the production of N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation and substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alkyl cyanoacetates, dicyclohexyl carbodiimide, and 4-N,N-dimethylaminopyridine . Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide include various heterocyclic compounds, which can exhibit significant biological activities .
Scientific Research Applications
N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide include other cyanoacetamide derivatives such as 2-cyano-N-(4-nitrophenyl) acetamide and 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide .
Uniqueness
What sets N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and other bioactive molecules .
Properties
Molecular Formula |
C11H14N6O2 |
|---|---|
Molecular Weight |
262.27 g/mol |
IUPAC Name |
N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C11H14N6O2/c1-7(18)14-10-8(6-12)9(13)15-11(16-10)17-2-4-19-5-3-17/h2-5H2,1H3,(H3,13,14,15,16,18) |
InChI Key |
POAPMLGHPZGUQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=NC(=C1C#N)N)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


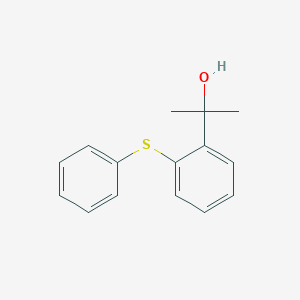
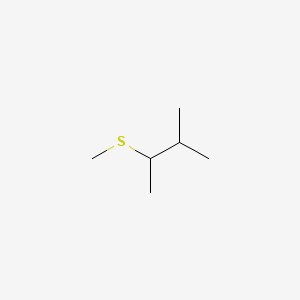
![6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13884866.png)
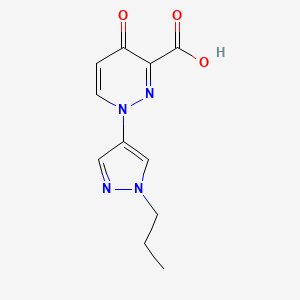
![4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13884885.png)
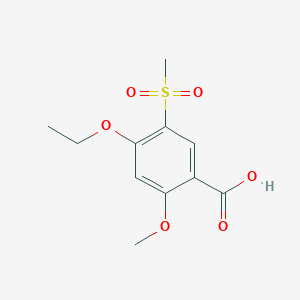
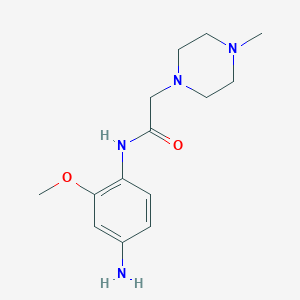
![6-amino-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13884898.png)
![2-Propan-2-yl-3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one](/img/structure/B13884903.png)
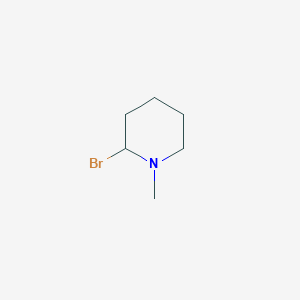

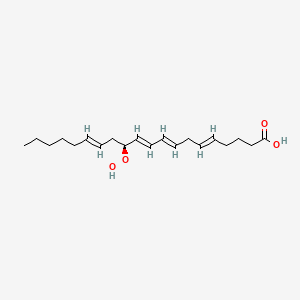
![[5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13884935.png)
